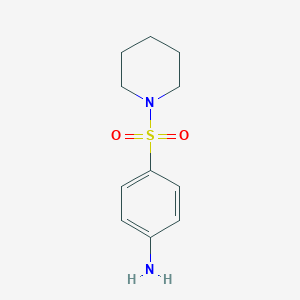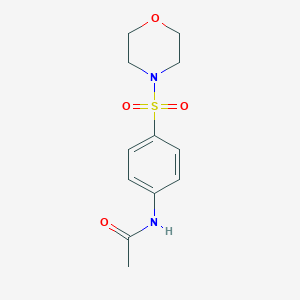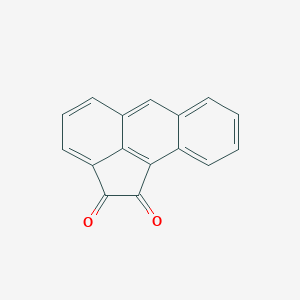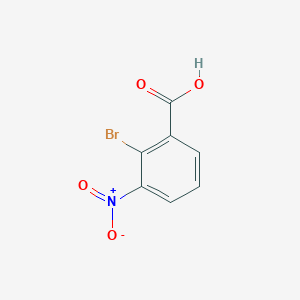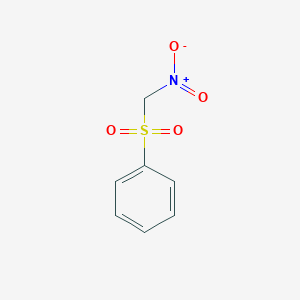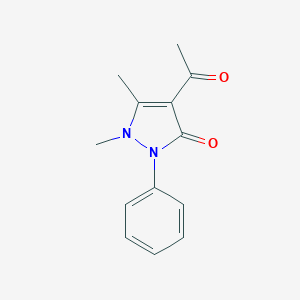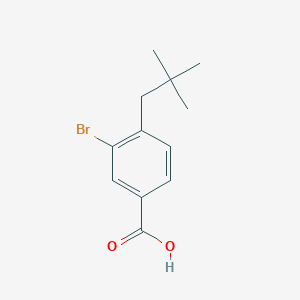
3-Bromo-4-neopentylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-neopentylbenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. It is a white crystalline powder that is used in various research applications. The compound is synthesized by following specific methods that ensure its purity and effectiveness.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-neopentylbenzoic acid is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes in the body. These enzymes are responsible for the synthesis of various compounds in the body. By inhibiting these enzymes, the compound can prevent the synthesis of certain compounds, which can have a beneficial effect on the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Bromo-4-neopentylbenzoic acid are not well studied. However, it is believed that the compound can have a beneficial effect on the body by inhibiting certain enzymes. This can prevent the synthesis of harmful compounds, which can have a positive effect on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-4-neopentylbenzoic acid in lab experiments are that it is a highly pure compound that is easy to synthesize. The compound is also stable and can be stored for long periods of time. The limitations of using the compound are that it is expensive to synthesize, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 3-Bromo-4-neopentylbenzoic acid. Researchers can study the compound's mechanism of action and its effects on the human body in more detail. They can also study the compound's potential as a drug or pharmaceutical. Additionally, researchers can explore new synthesis methods to make the compound more cost-effective and efficient to synthesize.
Conclusion:
In conclusion, 3-Bromo-4-neopentylbenzoic acid is an organic compound that is widely used in scientific research applications. The compound is synthesized by following specific methods that ensure its purity and effectiveness. The compound's mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Méthodes De Synthèse
The synthesis of 3-Bromo-4-neopentylbenzoic acid involves several steps. The first step involves the reaction of neopentylmagnesium bromide with benzophenone in the presence of a catalyst to form 4-neopentylbenzophenone. The second step involves the reaction of 4-neopentylbenzophenone with bromine in the presence of a catalyst to form 3-Bromo-4-neopentylbenzoic acid. The final product is purified through recrystallization to obtain a white crystalline powder of high purity.
Applications De Recherche Scientifique
3-Bromo-4-neopentylbenzoic acid is widely used in scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used in the synthesis of liquid crystals, which are used in the display industry. The compound is also used in the synthesis of drugs and pharmaceuticals. Researchers use this compound to study the mechanism of action of various drugs and their effects on the human body.
Propriétés
Numéro CAS |
904444-37-7 |
|---|---|
Nom du produit |
3-Bromo-4-neopentylbenzoic acid |
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
3-bromo-4-(2,2-dimethylpropyl)benzoic acid |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)7-9-5-4-8(11(14)15)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15) |
Clé InChI |
FEYUKVMKKNDQMU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=C(C=C(C=C1)C(=O)O)Br |
SMILES canonique |
CC(C)(C)CC1=C(C=C(C=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)

